

In-Depth Technical Guide & Safety Architecture: 2-(4-Bromophenyl)-2-methyloxirane

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Compound of Interest

Compound Name:	2-(4-Bromophenyl)-2-methyloxirane
CAS No.:	80909-78-0
Cat. No.:	B8761372

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Executive Summary

As drug development increasingly relies on complex molecular architectures, functionalized epoxides like **2-(4-Bromophenyl)-2-methyloxirane** (CAS: 80909-78-0) have become critical intermediates^[1]. Commonly utilized in the synthesis ofazole antifungals and targeted active pharmaceutical ingredients (APIs), this compound features a highly strained oxirane ring coupled with an electron-withdrawing para-bromophenyl group. While this structural dynamic makes it an excellent electrophile for synthetic chemistry, it simultaneously classifies the compound as a potent alkylating agent.

This whitepaper provides a comprehensive technical framework for researchers and safety professionals, detailing the physicochemical properties, toxicological causality, and self-validating experimental protocols required to handle this reactive intermediate safely and effectively.

Physicochemical Profiling & Structural Dynamics

To predict the behavior of **2-(4-Bromophenyl)-2-methyloxirane** in both biological systems and synthetic reactors, we must first analyze its quantitative properties. The compound's lipophilicity (LogP = 2.94) dictates its ability to cross lipid bilayers, while its density and boiling point inform reactor design and distillation parameters[2].

Quantitative Data Summary

Property	Value	Source / Grounding
IUPAC Name	2-(4-bromophenyl)-2-methyloxirane	[1]
CAS Registry Number	80909-78-0	[2]
Molecular Formula	C9H9BrO	[1]
Molecular Weight	213.07 g/mol	[1]
Density	~1.40 g/cm ³	[2]
Boiling Point	~245 °C	[2]
LogP (Octanol-Water)	2.94	[2]

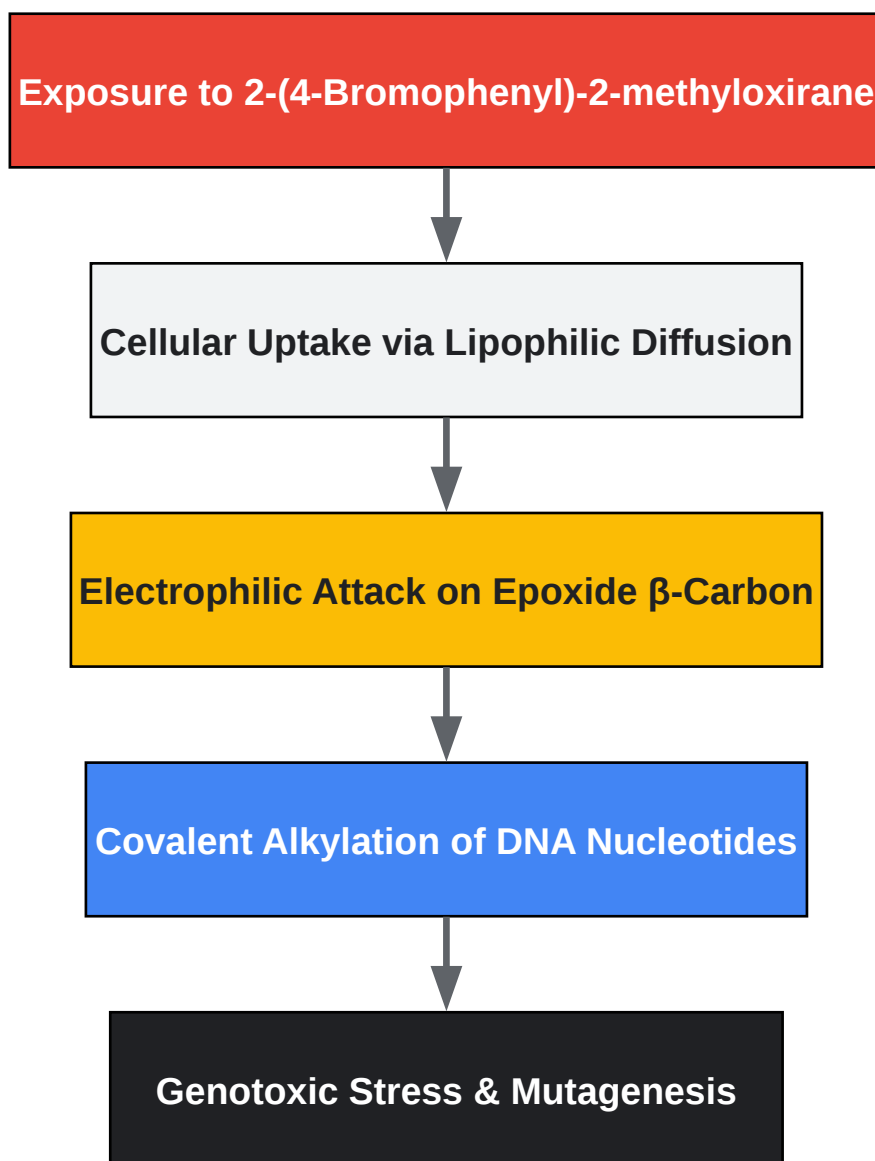
Reactivity Causality: The inherent ~27 kcal/mol of ring strain in the three-membered oxirane ring drives its reactivity. The presence of the methyl group at the alpha position and the para-bromophenyl group creates a highly polarized C-O bond, making the beta-carbon highly susceptible to nucleophilic attack.

Toxicological Mechanisms & Causality

The very features that make **2-(4-Bromophenyl)-2-methyloxirane** synthetically useful also make it biologically hazardous. Epoxides are classic alkylating agents.

The Causality of Toxicity: Due to its LogP of 2.94[2], the molecule easily diffuses across cellular membranes. Once intracellular, the electrophilic beta-carbon of the epoxide undergoes nucleophilic attack by the nitrogenous bases of DNA (predominantly the N7 position of guanine). This covalent binding disrupts DNA replication and transcription. In a foundational study, para-substituted alpha-methylstyrene oxide derivatives (including the bromo-derivative)

were shown to exhibit significant mutagenicity in *Salmonella typhimurium* strains ([3]). The study confirmed that reactivity at the beta-carbon is the primary driver of genotoxic stress[3].



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Mechanism of genotoxicity via epoxide-mediated DNA alkylation.

Advanced Handling & Experimental Protocols

To mitigate the alkylation hazard while maximizing synthetic yield, experimental workflows must be designed as self-validating systems. The following protocol details a standard nucleophilic ring-opening reaction (e.g., coupling with a triazole derivative for antifungal API synthesis).

Step-by-Step Methodology: Nucleophilic Ring-Opening

1. Reagent Preparation & Environmental Control:

- Action: Conduct all operations inside a certified chemical fume hood. Purge the reaction vessel with Argon (Ar) or Nitrogen (N₂).
- Causality: Atmospheric moisture can cause premature hydrolysis of the epoxide, leading to diol formation and reducing the yield of the target API.

2. Substrate Dissolution:

- Action: Dissolve **2-(4-Bromophenyl)-2-methyloxirane** in an anhydrous, aprotic solvent (e.g., anhydrous THF or DMF).
- Causality: Aprotic solvents prevent hydrogen bonding with the nucleophile, maintaining its kinetic energy and reactivity toward the epoxide ring.

3. Controlled Nucleophile Addition:

- Action: Add the nucleophile (e.g., an amine or azole salt) dropwise at 0°C to 5°C.
- Causality: Epoxide ring-opening is highly exothermic. Dropwise addition prevents thermal runaway and suppresses unwanted polymerization side-reactions.

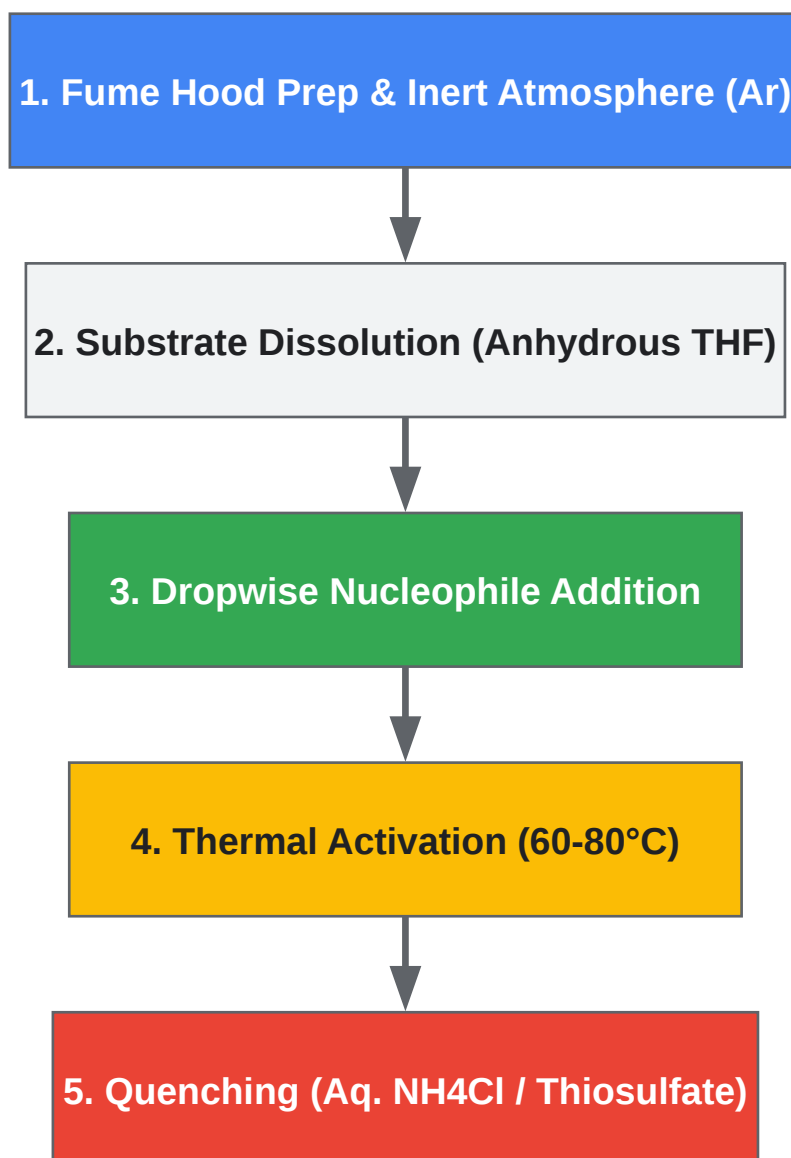
4. Thermal Activation & Self-Validation:

- Action: Gradually heat the reaction to 60-80°C. Monitor the reaction via TLC or HPLC every 30 minutes.
- Causality (Self-Validation): You must analytically confirm the complete consumption of the epoxide before proceeding to workup. This ensures no active alkylating agent is transferred to the separation funnel, protecting the operator.

5. Quenching & Decontamination:

- Action: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). If unreacted epoxide is detected, add a 10% sodium thiosulfate (Na₂S₂O₃) solution.

- Causality: Thiosulfate acts as a soft, highly reactive sulfur nucleophile that rapidly attacks and neutralizes any residual epoxide, rendering the aqueous waste stream non-alkylating and safe for disposal.



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Step-by-step workflow for the safe nucleophilic ring-opening of oxiranes.

References

- Title: **2-(4-Bromophenyl)-2-methyloxirane** | C₉H₉BrO | CID 150702 - PubChem Source: National Institutes of Health (NIH) URL:[[Link](#)]

- Title: **2-(4-Bromophenyl)-2-methyloxirane** Properties - EPA CompTox Chemicals Dashboard Source: U.S. Environmental Protection Agency (EPA) URL:[[Link](#)]
- Title: Mutagenicity of para-substituted alpha-methylstyrene oxide derivatives with Salmonella Source: Mutation Research/Genetic Toxicology (Rosman et al., 1986) URL:[[Link](#)]

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Sources

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- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Mutagenicity of para-substituted alpha-methylstyrene oxide derivatives with Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
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